molecular formula C8H6ClF3O B6302318 (2-Chloro-1,1,2-trifluoroethoxy)benzene CAS No. 456-62-2

(2-Chloro-1,1,2-trifluoroethoxy)benzene

Cat. No.: B6302318
CAS No.: 456-62-2
M. Wt: 210.58 g/mol
InChI Key: BVTLEMCJYPWMJE-UHFFFAOYSA-N
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Description

(2-Chloro-1,1,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H6ClF3O. It is characterized by the presence of a benzene ring substituted with a 2-chloro-1,1,2-trifluoroethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,1,2-trifluoroethoxy)benzene typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with a suitable benzene derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a benzene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,1,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzene derivatives, benzoic acids, and reduced benzene compounds .

Scientific Research Applications

(2-Chloro-1,1,2-trifluoroethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of materials for electronics and other advanced technologies.

Mechanism of Action

The mechanism of action of (2-Chloro-1,1,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic or industrial outcomes. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
  • 2-(2-Chloro-1,1,2-trifluoroethylthio)benzene
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzene

Uniqueness

(2-Chloro-1,1,2-trifluoroethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2-chloro-1,1,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTLEMCJYPWMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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